molecular formula C13H15N3O5 B8736864 2-Propenoic acid, 2-azido-3-(3,4,5-trimethoxyphenyl)-, methyl ester CAS No. 128781-06-6

2-Propenoic acid, 2-azido-3-(3,4,5-trimethoxyphenyl)-, methyl ester

Cat. No. B8736864
CAS RN: 128781-06-6
M. Wt: 293.27 g/mol
InChI Key: DXGCTEJSGXDUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 2-azido-3-(3,4,5-trimethoxyphenyl)-, methyl ester is a useful research compound. Its molecular formula is C13H15N3O5 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 2-azido-3-(3,4,5-trimethoxyphenyl)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-azido-3-(3,4,5-trimethoxyphenyl)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

128781-06-6

Product Name

2-Propenoic acid, 2-azido-3-(3,4,5-trimethoxyphenyl)-, methyl ester

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

methyl 2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H15N3O5/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(15-16-14)13(17)21-4/h5-7H,1-4H3

InChI Key

DXGCTEJSGXDUNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4,5-Trimethoxybenzaldehyde (992 mg) and methyl azidoacetate (2.91 g) were dissolved in dry methanol (2 mL), and a dry methanol solution (10 mL) of sodium (582 mg) was added dropwise to the solution at 0° C. over 2 hours under an argon atmosphere. After stirring the reaction mixture for 30 minutes as it is, it was concentrated under reduced pressure, and water was added to the residue to collect crystals deposited by filtration. The crystals were washed with water and dried to obtain the title compound.
Quantity
992 mg
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reactant
Reaction Step One
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2.91 g
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reactant
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2 mL
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solvent
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582 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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